N-[(3Z)-1-butyl-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]-4-methylbenzenesulfonamide
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Overview
Description
N-{1-BUTYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazoloquinoline core, which is a fused ring system combining pyrazole and quinoline moieties, and a sulfonamide group attached to a methylbenzene ring.
Preparation Methods
The synthesis of N-{1-BUTYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting from commercially available precursors. One common method involves the iodization of 5-bromo-1H-pyrazolo[3,4-b]pyridine, followed by protection of the NH group and subsequent reactions to introduce the butyl and sulfonamide groups . Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis equipment and stringent reaction conditions.
Chemical Reactions Analysis
N-{1-BUTYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}-4-METHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the quinoline ring or the sulfonamide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{1-BUTYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}-4-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{1-BUTYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By binding to the active site of these kinases, the compound prevents their phosphorylation activity, thereby disrupting downstream signaling pathways that are essential for cell proliferation and survival .
Comparison with Similar Compounds
N-{1-BUTYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}-4-METHYLBENZENE-1-SULFONAMIDE can be compared with other pyrazoloquinoline derivatives, such as:
N-(1-BUTYL-3-METHYL-1H-PYRAZOLO[3,4-B]QUINOLIN-4-YL)-N(2),N(2)-DIETHYL-1,2-ETHANEDIAMINE DIHYDROCHLORIDE: Similar structure but with different substituents, leading to variations in biological activity and applications.
1,3-DIMETHYL-N-(4-PROPIONYLPHENYL)-1H-PYRAZOLO[3,4-B]QUINOLIN-4-AMINE: Known for its potent anticancer activity, highlighting the importance of specific substituents in determining the compound’s efficacy.
N-{1-BUTYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}-4-METHYLBENZENE-1-SULFONAMIDE stands out due to its unique combination of a butyl group and a sulfonamide group, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C21H22N4O2S |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-(1-butylpyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H22N4O2S/c1-3-4-13-25-21-18(14-16-7-5-6-8-19(16)22-21)20(23-25)24-28(26,27)17-11-9-15(2)10-12-17/h5-12,14H,3-4,13H2,1-2H3,(H,23,24) |
InChI Key |
SHHKHLPISAECJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NS(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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